4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one
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Overview
Description
4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one is a complex organic compound with a unique structure that includes a pyran-2-one ring and a buta-1,3-dienyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one typically involves multiple steps, including the formation of the pyran-2-one ring and the attachment of the buta-1,3-dienyl side chain. Common synthetic routes may include:
Formation of the Pyran-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Buta-1,3-dienyl Side Chain: This step may involve cross-coupling reactions such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions such as palladium complexes.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound can be utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one include other pyran-2-one derivatives and compounds with buta-1,3-dienyl side chains.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the trideuteriomethoxy group and the combination of the pyran-2-one ring with the buta-1,3-dienyl side chain. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-6-[4-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]buta-1,3-dienyl]pyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13-10-17(23-20(21)11-13)8-6-7-9-18-14(2)12-19(22-5)16(4)15(18)3/h6-12H,1-5H3/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKYISJYWLHYQF-VPYROQPTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1)C=CC=CC2=C(C(=C(C=C2C)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC=CC2=CC(=CC(=O)O2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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